molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1

Triethyl Orthoacetate-d3

Cat. No.: B587998
CAS No.: 97419-13-1
M. Wt: 165.247
InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
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Description

Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane-d3, is a deuterated form of Triethyl Orthoacetate. It is an organic compound with the molecular formula C8H15D3O3. This compound is a colorless, oily liquid that is used primarily in organic synthesis, particularly for acetylation reactions and the Johnson-Claisen rearrangement .

Mechanism of Action

Target of Action

Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.

Mode of Action

This compound is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .

Pharmacokinetics

It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl Orthoacetate-d3 can be synthesized through the reaction of deuterated ethanol (C2D5OD) with acetonitrile (CH3CN) in the presence of hydrogen chloride (HCl). The reaction proceeds through the formation of an imino ester intermediate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of deuterated ethanol and acetonitrile to a reactor containing hydrogen chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Triethyl Orthoacetate-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and deuterated ethanol.

    Acetylation: Acetylated organic compounds.

    Johnson-Claisen Rearrangement: γ,δ-unsaturated esters.

Scientific Research Applications

Triethyl Orthoacetate-d3 is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl Orthoacetate-d3 is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. Its specific reactivity in acetylation and rearrangement reactions also distinguishes it from other orthoesters .

Biological Activity

Triethyl orthoacetate-d3 is a deuterated form of triethyl orthoacetate, a compound commonly used in organic synthesis as a reagent for esterification and acylation reactions. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H15D3O3C_8H_{15}D_3O_3 and is characterized by its three ethyl groups attached to an ortho-acetate functional group. The deuteration at the methyl groups enhances its utility in NMR spectroscopy, allowing for better tracking of reaction pathways and mechanisms.

This compound primarily acts as an alkoxy group donor in various chemical reactions. Its biological activity can be attributed to its role in:

  • Esterification Reactions : It has been shown to be an effective reagent for the selective esterification of phosphonic acids, yielding high conversion rates and product selectivity .
  • Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various pharmaceuticals and bioactive molecules, enhancing their bioavailability and therapeutic efficacy.

Case Studies

  • Selective Esterification : In a study investigating the esterification of phosphonic acids, triethyl orthoacetate was found to be superior compared to other alkoxy group donors. The reaction conditions were optimized using NMR spectroscopy to monitor product formation, demonstrating significant yields of diesters after 24 hours .
  • Enzymatic Reactions : Triethyl orthoacetate was employed in enzymatic reactions aimed at resolving racemic mixtures. It yielded enantiomerically enriched products with notable efficiency, indicating its potential as a chiral auxiliary in asymmetric synthesis .

Biological Activity Table

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Key Findings
EsterificationEffective reagent for phosphonic acids; high conversion rates.
Enzymatic ResolutionAchieved enantiomeric excess in racemic mixtures; optimal for certain substrates.
Binding AffinityPotential interactions with dopamine receptors; implications for neuropharmacology.

Properties

IUPAC Name

1,1,1-trideuterio-2,2,2-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXKKFRNOPRDW-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858521
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97419-13-1
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
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